molecular formula C10H14ClNO2 B2536154 3-(3-Aminopropyl)benzoic acid CAS No. 1346604-68-9; 157487-94-0

3-(3-Aminopropyl)benzoic acid

Cat. No.: B2536154
CAS No.: 1346604-68-9; 157487-94-0
M. Wt: 215.68
InChI Key: MLHQSMUQVWLINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Aminobenzoic Acid Analogues in Synthetic Chemistry

Aminobenzoic acids and their derivatives are a cornerstone in synthetic chemistry, valued for their versatile reactivity and wide range of applications. mdpi.com These compounds serve as crucial starting materials and intermediates in the synthesis of a multitude of more complex molecules. mdpi.comscholarsresearchlibrary.com For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the synthesis of folic acid and is used in the manufacturing of dyes. mdpi.commdpi.com

The synthetic utility of aminobenzoic acid analogues stems from the presence of both an amino and a carboxylic acid group. This duality allows for a variety of chemical modifications, such as alkylation, esterification, and amidation, to produce a diverse library of derivatives. nih.govtandfonline.com Researchers have developed efficient methods for synthesizing these derivatives, which have been investigated for various biological activities. nih.govnih.gov The modification of the basic aminobenzoic acid scaffold can lead to compounds with significant antibacterial, antifungal, and cytotoxic properties. mdpi.comnih.gov

Rationale for Dedicated Research on 3-(3-Aminopropyl)benzoic Acid Architectures

Dedicated research into the specific architecture of this compound is driven by several key factors in both pharmaceutical and chemical research.

One of the primary drivers for its study is its identification as an impurity and a degradation product of Fesoterodine. chemicalbook.com Fesoterodine is a pharmaceutical agent, and understanding its degradation pathways and the nature of its impurities is critical for ensuring the quality, stability, and safety of the final drug product. The synthesis and characterization of this compound are therefore essential for developing analytical standards to monitor the purity of Fesoterodine formulations. chemicalbook.com

Beyond its role in pharmaceutical quality control, the unique structure of this compound makes it a valuable building block for the synthesis of new chemical entities. The spatial separation of the amino and carboxyl groups by the propyl linker and the meta-substitution on the benzene (B151609) ring offers a distinct geometric and electronic profile compared to its ortho- and para-isomers. This specific arrangement can be exploited to create novel ligands, polymers, and other functional materials.

Furthermore, preliminary research has indicated that this compound hydrochloride may possess inherent biological activity, with studies showing it has inhibitory effects on the growth of the bacterium Pseudomonas aeruginosa. biosynth.com This finding suggests a potential for this molecule to serve as a lead compound for the development of new antimicrobial agents, warranting further investigation into its biological properties and those of its derivatives. biosynth.com The compound is also used as an intermediate in various industrial processes for the production of other chemicals. biosynth.comclearsynth.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminopropyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQSMUQVWLINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Aminopropyl Benzoic Acid and Its Advanced Derivatives

Established Synthetic Routes to 3-(3-Aminopropyl)benzoic Acid

The synthesis of this compound is not widely documented in mainstream literature, but its preparation can be achieved through established organic chemistry transformations. A primary and effective method involves the catalytic hydrogenation of a suitable precursor containing a reducible nitrogen functionality on the propyl chain.

One of the most plausible routes is the reduction of a nitro group. This process would start from a precursor such as 3-(3-nitropropyl)benzoic acid or its ester derivative. The nitro group is readily reduced to a primary amine under catalytic hydrogenation conditions. This method is advantageous due to the high efficiency and clean conversion. A typical procedure involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. epo.org The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol. epo.org

Another viable pathway is the complete reduction of a nitrile group. Starting with a precursor like 3-(2-cyanoethenyl)benzoic acid, both the carbon-carbon double bond and the carbon-nitrogen triple bond can be hydrogenated simultaneously to yield the saturated aminopropyl chain. This reaction often requires a catalyst such as palladium or Raney Nickel and is performed under hydrogen pressure.

A third approach is through reductive amination. This involves the reaction of a keto-acid, such as 3-(2-carboxyethyl)acetophenone, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone and carboxylic acid functionalities. masterorganicchemistry.com

Table 1: Plausible Synthetic Routes to this compound

Precursor Key Transformation Reagents & Conditions Product
3-(3-Nitropropyl)benzoic acid Nitro Group Reduction H₂, Pd/C, Ethanol This compound
3-(2-Cyanoethenyl)benzoic acid Catalytic Hydrogenation H₂, Raney Nickel, High Pressure This compound

Strategies for Regioselective Functionalization and Derivatization

The presence of two distinct functional groups allows for selective modifications, enabling the synthesis of a wide array of derivatives. The differing reactivity of the amine and carboxylic acid groups can be exploited to achieve regioselective functionalization.

Amine Group Transformations

The primary amine of the aminopropyl side chain is a versatile handle for introducing a variety of functional groups through several key reactions.

Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide bonds. Alternatively, coupling with carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a common and efficient method.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields sulfonamides. This is a standard method for modifying amine functionality. nih.gov

Alkylation and Reductive Amination: While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination offers a more controlled approach to synthesizing secondary or tertiary amines. masterorganicchemistry.com This reaction involves treating the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced with a selective reducing agent like sodium cyanoborohydride. masterorganicchemistry.com

Table 2: Examples of Amine Group Transformations

Reaction Type Reagent Example Resulting Functional Group
Acylation Acetyl Chloride / Base N-acetyl amide
Sulfonylation p-Toluenesulfonyl chloride / Pyridine N-tosyl sulfonamide

Carboxylic Acid Moiety Modifications

The carboxylic acid group on the benzene (B151609) ring can be transformed into various derivatives, which is crucial for modulating properties like solubility, polarity, and biological activity.

Esterification: The most common modification is the conversion to an ester. This can be achieved through Fischer esterification by refluxing the acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). scholarsresearchlibrary.com

Amidation: Similar to the amine group, the carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires activation of the carboxylic acid, often with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC, to facilitate the formation of the amide bond. researchgate.net This is a cornerstone of peptide synthesis and medicinal chemistry.

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation must be performed with care, especially if the amine group is not protected, as these reagents can also react with other functional groups.

Table 3: Examples of Carboxylic Acid Moiety Modifications

Reaction Type Reagent Example Resulting Functional Group
Esterification Methanol / H₂SO₄ (cat.) Methyl Ester
Amidation Benzylamine / EDC N-benzyl amide

Multicomponent Coupling Reactions for Complex Adducts

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The bifunctional nature of this compound makes it an excellent substrate for such reactions.

The Ugi reaction is a prominent example of a four-component reaction that combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound (an aldehyde or ketone). This compound can serve as both the amine and carboxylic acid component in an intramolecular Ugi reaction, leading to the formation of medium-sized heterocyclic scaffolds. Alternatively, it can act as a bifunctional building block in intermolecular MCRs to create novel pseudo-peptides and other complex structures. This strategy offers a highly efficient pathway to generate molecular diversity and access novel chemical space.

Table 4: Application in Multicomponent Reactions

MCR Type Components Role of this compound Resulting Structure Type
Ugi Reaction Amine, Carboxylic Acid, Isocyanide, Carbonyl Compound Provides both amine and carboxylic acid functionalities α-Acylamino carboxamide derivatives, complex heterocycles

Comprehensive Spectroscopic and Computational Characterization of 3 3 Aminopropyl Benzoic Acid Systems

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive means to probe the molecular structure, bonding, and conformational landscape of 3-(3-Aminopropyl)benzoic acid.

Fourier Transform Infrared (FTIR) Analysis of Molecular Structure

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Analysis of these bands provides a molecular fingerprint, confirming the presence of the carboxylic acid, amine, and substituted aromatic ring.

The spectrum is expected to exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. nist.gov Within this broad envelope, the N-H stretching vibrations of the primary amine are anticipated to appear around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations typically manifest as weaker bands just above 3000 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and prominent feature, expected in the range of 1710-1680 cm⁻¹ for an aromatic carboxylic acid, indicating conjugation with the benzene (B151609) ring. nist.gov The N-H bending vibration of the primary amine is predicted to be in the 1650-1580 cm⁻¹ region. Furthermore, characteristic C-O stretching and O-H bending vibrations of the carboxylic acid group are expected around 1320-1210 cm⁻¹ and 960-900 cm⁻¹ respectively. nist.gov The presence of the aminopropyl chain will contribute C-H bending vibrations in the 1470-1430 cm⁻¹ range and C-N stretching vibrations, which can be observed in the 1250-1020 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3300-2500 O-H Stretch (broad) Carboxylic Acid
3400-3300 N-H Stretch Primary Amine
>3000 C-H Stretch Aromatic Ring
2960-2850 C-H Stretch Alkyl Chain
1710-1680 C=O Stretch Carboxylic Acid
1650-1580 N-H Bend Primary Amine
~1600, ~1475 C=C Stretch Aromatic Ring
1470-1430 C-H Bend Alkyl Chain
1320-1210 C-O Stretch Carboxylic Acid
960-900 O-H Bend (out-of-plane) Carboxylic Acid

Raman Spectroscopy for Conformational and Bonding Insights

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is a characteristic and often intense peak in the Raman spectrum of benzoic acid derivatives. researchgate.netspectrabase.com

In a study on aminobenzoic acids, it was noted that the position of the amino group influences the vibrational structure of the molecule. researchgate.net For 3-aminobenzoic acid, characteristic Raman bands for the aromatic system are well-defined. nih.gov The flexible aminopropyl chain of this compound would likely exhibit conformational sensitivity in the Raman spectrum, with specific bands in the low-frequency region corresponding to different rotational isomers. Surface-enhanced Raman spectroscopy (SERS) could be a valuable technique to enhance the signal of molecules adsorbed on a metal surface, providing insights into the orientation and binding of the amino and carboxylic acid groups. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, provides a detailed map of the carbon-hydrogen framework and the electronic environment of each nucleus in this compound.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons of the propyl chain, the amine protons, and the carboxylic acid proton. The chemical shifts and multiplicities of these signals are dictated by the electronic environment and the coupling with neighboring protons.

The aromatic region is expected to display a complex multiplet pattern for the four protons on the benzene ring. Based on data for 3-substituted benzoic acids, these protons would likely appear in the range of δ 7.2-8.0 ppm. The proton ortho to the carboxylic acid group is typically the most deshielded.

The three methylene (B1212753) groups of the aminopropyl chain will give rise to distinct signals. The methylene group attached to the aromatic ring (benzylic) would be expected around δ 2.7-2.9 ppm as a triplet. The central methylene group of the propyl chain would likely appear as a multiplet around δ 1.8-2.0 ppm. The methylene group attached to the nitrogen atom is expected to be a triplet in the region of δ 2.8-3.0 ppm. The amine protons (NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and may be unobservable in protic solvents due to exchange.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
>10 br s -COOH
7.2-8.0 m Ar-H
2.8-3.0 t -CH₂-NH₂
2.7-2.9 t Ar-CH₂-
1.8-2.0 m -CH₂-CH₂-CH₂-
Variable br s -NH₂

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct aromatic carbon signals and three aliphatic carbon signals are expected, in addition to the carbonyl carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately δ 168-173 ppm. researchgate.net The aromatic carbons are expected in the δ 125-140 ppm region. The carbon atom attached to the carboxylic acid group (C1) and the carbon attached to the aminopropyl group (C3) will have distinct chemical shifts from the other aromatic carbons. For benzoic acid, the C1 carbon appears around δ 130 ppm, while the other aromatic carbons are in the range of δ 128-133 ppm. researchgate.net The aminopropyl chain will give rise to three signals in the aliphatic region of the spectrum. The benzylic carbon is predicted to be around δ 35-40 ppm, the central carbon around δ 30-35 ppm, and the carbon attached to the nitrogen atom around δ 40-45 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
168-173 C=O
125-140 Aromatic C
40-45 -CH₂-NH₂
35-40 Ar-CH₂-
30-35 -CH₂-CH₂-CH₂-

Advanced NMR Techniques for Solution and Solid-State Studies

Advanced NMR techniques can provide further structural details. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons in the aminopropyl chain and within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

In the solid state, NMR techniques can be employed to study the conformation and packing of this compound in its crystalline form. Solid-state NMR studies on aminopropyl-modified materials have demonstrated the utility of techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) to characterize the structure and interactions of the aminopropyl groups. Similar studies on the crystalline form of this compound could reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, which govern the crystal packing.

Mass Spectrometry (MS) for Oligomer and Reaction Product Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and structure of reaction products and for identifying oligomers. In the context of this compound, which contains both an acidic carboxyl group and a basic amino group, it is susceptible to polymerization or participation in various side reactions. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing such polar, non-volatile compounds.

During analysis, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information. For benzoic acid derivatives, a characteristic fragmentation is the loss of carbon dioxide from the deprotonated molecule [M-H]⁻. researchgate.net For a compound like this compound, one would anticipate observing fragmentation related to both the carboxylic acid group (e.g., loss of H₂O, CO₂) and the aminopropyl side chain (e.g., cleavage of the C-C bonds in the propyl chain).

In studies of related compounds, such as N-substituted oligomers containing aminopropyl groups, mass spectrometry is routinely used to confirm the successful synthesis and to determine the purity and identity of the resulting products, including oligomers of various lengths. google.com For instance, liquid matrix secondary ion mass spectrometry has been used to identify pentamers and even 25-mer oligomers containing N-(3-aminopropyl)glycine units. google.com Similarly, the formation of oligomers from 3-aminobenzoic acid has been investigated using MS to determine the structures formed during polymerization.

Table 1: Representative Mass Spectrometry Data for Related Benzoic Acid Derivatives
CompoundIonization MethodObserved Ion/Fragmentm/z (Mass-to-Charge Ratio)Reference
Methyl 3-aminobenzoateElectron Ionization (EI)[M]⁺ (Molecular Ion)151 nist.gov
3-Aminobenzoic acidElectron Ionization (EI)[M]⁺ (Molecular Ion)137 nist.gov
3-Aminobenzoic acidEI[C₇H₆NO]⁺ (Loss of OH)122 nist.gov
Deprotonated Benzoic Acid DerivativesESI[M-H-CO₂]⁻ (Loss of Carbon Dioxide)Varies researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule and is highly sensitive to its aromatic structure and functional groups.

UV-Vis Absorption: Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. rsc.org These bands arise from π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the carboxylic acid. For the closely related 3-aminobenzoic acid, distinct absorption maxima are observed that can be used for its identification and quantification. sielc.com The presence of the aminopropyl group in this compound would be expected to have a relatively minor effect on the position of these main absorption bands compared to 3-aminobenzoic acid, as the aliphatic chain does not significantly extend the π-conjugated system. The amino group, being an auxochrome, influences the intensity and exact wavelength of the absorption maxima.

Table 2: UV-Vis Absorption Maxima for 3-Aminobenzoic Acid
CompoundAbsorption Maxima (λmax)Reference
3-Aminobenzoic Acid194 nm sielc.com
226 nm
272 nm

Fluorescence Spectroscopy: Many aromatic molecules, including benzoic acid derivatives, exhibit fluorescence. Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. This technique is often more sensitive than absorption spectroscopy. The emission spectrum is typically red-shifted (occurs at longer wavelengths) compared to the absorption spectrum. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and its environment (e.g., solvent polarity). While specific fluorescence data for this compound is not readily found, studies on other functionalized aromatic systems show that emission properties can be tuned by altering substituents. researchgate.net It is a valuable tool for probing intermolecular interactions and changes in the local environment. d-nb.info

X-ray Crystallography and Powder Diffraction for Solid-State Structures

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder Diffraction: X-ray powder diffraction (XRPD) is used when single crystals are not available. It produces a characteristic diffraction pattern for a given crystalline solid, which can be used for phase identification and to gain information about the unit cell dimensions. In studies of other benzoic acid derivatives, XRPD has been successfully used to determine crystal structures. researchgate.net This technique would be essential for identifying different polymorphic forms of this compound, as polymorphism is common in such compounds. ias.ac.in

Table 3: Illustrative Crystallographic Data for a Related Aminobenzoic Acid System
Compound SystemCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-Amino-benzoic acid–4-nitro-benzoic acid (1:1 co-crystal)MonoclinicP2₁/nO-H⋯O, N-H⋯O, N-H⋯N, C-H⋯O nih.gov
Schiff base from 3-aminobenzoic acidOrthorhombicPnmaIntramolecular N—H⋯O; Intermolecular C—H⋯O nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometric parameters of molecules. researchgate.net For benzoic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to yield optimized molecular geometries that are in close agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

These calculations can provide valuable data for this compound, such as:

Optimized Geometry: Predicting all bond lengths, bond angles, and dihedral angles in the ground state.

Aromaticity Indices: Quantifying the aromatic character of the benzene ring.

Atomic Charges and Dipole Moments: Providing insight into the polarity and charge distribution within the molecule. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can accurately predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the lone pair of the nitrogen atom in the amino group. These are the primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, indicating their role as hydrogen bond donors.

This analysis provides a rational basis for understanding the intermolecular interactions that govern the molecule's behavior in solution and its crystal packing in the solid state. nih.govufms.br

Polymer Science and Engineering Applications of 3 3 Aminopropyl Benzoic Acid

Polymerization Dynamics and Mechanisms

The ability of 3-(3-aminopropyl)benzoic acid to undergo both self-polymerization and copolymerization with other monomers is central to its utility in creating diverse polymeric materials.

Homopolymerization of this compound

While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, the general principles of aminobenzoic acid polymerization can be applied. Aminobenzoic acids, as derivatives of aniline (B41778), can undergo electrochemical polymerization through their amino groups. researchgate.netresearchgate.net This process typically involves oxidative coupling to form polymer chains. The resulting homopolymers are often short-chained conducting polymers. researchgate.net The polymerization mechanism of aminobenzoic acids can be complex and is not yet fully understood, with some studies indicating the formation of various oligomeric structures during the process. researchgate.net

Copolymerization with Diverse Monomers

The copolymerization of aminobenzoic acid derivatives with other monomers, such as aniline, has been more extensively studied. researchgate.netresearchgate.net The addition of aniline has been shown to increase the rate of polymerization. researchgate.net Copolymers of aniline and aminobenzoic acids are often soluble in organic solvents, with solubility increasing with the content of the aminobenzoic acid in the feed. researchgate.net The properties of these copolymers, including their electrochemical and morphological characteristics, are influenced by the presence of the aminobenzoic acid units. researchgate.net For instance, the introduction of carboxylic acid groups onto the aniline ring can help maintain the electroactivity of the resulting polymer at less acidic pH values. researchgate.net The final composition of the copolymer can differ from the initial feed ratio due to the varying reactivity of the individual monomers. researchgate.net

Development of Novel Polymeric Materials

The incorporation of this compound and its analogs into polymer chains has led to the creation of materials with unique and desirable properties, including enhanced thermal stability, conductivity, and self-assembling capabilities.

Polyamides and Copolyamides Derived from Aminobenzoic Acid Analogues

Aminobenzoic acids are key building blocks in the synthesis of aromatic polyamides. cdnsciencepub.com The direct polycondensation of aminobenzoic acids, often activated by agents like triphenyl phosphite (B83602), can yield high molecular weight polyamides. cdnsciencepub.com The properties of these polyamides can be tailored by copolymerizing aminobenzoic acids with other monomers. For example, copolyamides have been synthesized from 4-(aminomethyl)benzoic acid and other dicarboxylic acids and diamines. google.com These copolyamides can be either amorphous or semi-crystalline, with their properties depending on the molar ratio of the constituent monomers. google.com The incorporation of aminobenzoic acid derivatives can lead to polyamides with high glass transition temperatures (Tg), making them suitable for high-temperature applications. google.comepo.org

Monomer/ComonomerPolymer TypeKey Findings
p-Aminobenzoic acidAromatic PolyamideDirect synthesis using triphenyl phosphite can produce high molecular weight polymers. cdnsciencepub.com
4-(aminomethyl)benzoic acidCopolyamideCan form amorphous or semi-crystalline polymers with high Tg depending on comonomer ratios. google.com
3-(aminoalkyl)benzoic acidCopolyamideCan be derived from biobased sources and leads to high Tg polyamides. epo.org

Electroactive and Conducting Polymers Derived from this compound

The amino group in this compound allows for its use in the synthesis of electroactive and conducting polymers. researchgate.netresearchgate.net Similar to other aniline derivatives, aminobenzoic acids can be electropolymerized to form conducting polymer films. researchgate.netuc.pt These polymers derive their conductivity from the conjugated π-electron system that forms along the polymer backbone. bham.ac.uk The presence of the carboxylic acid group can influence the electrochemical behavior of the resulting polymer, for instance, by allowing it to remain conductive over a wider pH range compared to unsubstituted polyaniline. researchgate.netuc.pt Copolymers of aminobenzoic acids with other conducting monomers like pyrrole (B145914) have also been synthesized, exhibiting both electroactivity and electrical conductivity. tandfonline.com

Monomer/ComonomerPolymerization MethodResulting Polymer Properties
Aminobenzoic acidsElectropolymerizationForms short-chain conducting polymers. researchgate.net
Aniline and Aminobenzoic acidsElectropolymerizationRate of polymerization is increased by the addition of aniline. researchgate.net
N-(3-aminopropyl) pyrrole and SalicylaldehydeInterfacial polymerization, Ultrasonic method, Electrochemical polymerizationForms electroactive and electrically conductive copolymers. tandfonline.com

Supramolecular Polymers and Assemblies

The ability of the carboxylic acid and amino groups in this compound to form hydrogen bonds makes it a valuable component in the construction of supramolecular polymers and assemblies. acs.orgresearchgate.net These non-covalent interactions can drive the self-assembly of monomers into well-defined, higher-order structures. researchgate.net For example, aminobenzoic acids can form complexes with other molecules, such as nitrogen bases, through hydrogen bonding to create two- or three-dimensional supramolecular architectures. acs.org The terminal groups of pseudopeptides containing m-aminobenzoic acid can be modified to generate various self-assembling building blocks that form different supramolecular structures like helices and sheets. researchgate.net These supramolecular assemblies are of interest for creating novel materials with dynamic and responsive properties. beilstein-journals.org

Building BlockInteracting Molecule/ConditionResulting Supramolecular Structure
3-Aminobenzoic acid2-AminopyridineTwo-dimensional layered polymer. acs.org
3-Aminobenzoic acid1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO)One-dimensional polymeric chain of water molecules within the structure. acs.org
Boc-Gly-m-ABA-OMeSelf-assemblySupramolecular helical structure. researchgate.net
Boc-Gly-m-ABA-OHSelf-assemblyMolecular staircase. researchgate.net
+NH3-Gly-m-ABA-CO2-Self-assembly in waterWater-mediated supramolecular β-sheet structure. researchgate.net

Functionalization of Surfaces and Composite Material Fabrication

The unique structure of this compound, featuring both an aromatic carboxylic acid and an aliphatic amine, makes it a candidate for modifying the surfaces of various materials to impart desired properties. The carboxylic acid can interact with or bond to certain surfaces, while the amine group provides a reactive site for further chemical modifications or interactions.

The formation of polymer coatings and films often relies on the polymerization of functional monomers. While specific studies detailing the use of this compound for this purpose are limited, research on related compounds like 3-aminobenzoic acid provides insight into potential applications. For instance, polymers and copolymers of 3-aminobenzoic acid have been synthesized and characterized for their unique properties, including solubility in various solvents and electrical conductivity. ekb.egresearchgate.net Copolymers of 3-aminobenzoic acid with aniline have been shown to be soluble in aqueous basic media, and their properties are influenced by the copolymer composition. researchgate.netmdpi.com

It is plausible that this compound could be used as a comonomer in polymerization reactions to create functional polymer films. The aminopropyl group could enhance solubility and flexibility of the resulting polymer, while the benzoic acid moiety could contribute to thermal stability and provide sites for cross-linking or adhesion to substrates. For example, polymers containing aminobenzoic acid have been explored for their potential in creating coatings for biomedical applications due to their ability to form films and their biocompatibility. evitachem.com

The table below summarizes properties of copolymers synthesized using a related compound, 3-aminobenzoic acid, with aniline, which may suggest potential characteristics of polymers incorporating this compound.

PropertyObservation for Poly(aniline-co-3-aminobenzoic acid)Potential Implication for this compound Polymers
Solubility Soluble in aqueous basic medium. researchgate.netThe presence of the aminopropyl group might enhance solubility in a broader range of solvents.
Conductivity Electrical conductivity is dependent on the copolymer composition. researchgate.netPolymers could be designed to have specific conductive properties for electronic applications.
Film Formation Forms films suitable for electrochemical applications. ekb.egCould be used to create functional coatings with tailored surface properties.

This table is illustrative and based on data for a structurally related compound.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by selecting appropriate organic linkers. While there is no direct evidence of this compound being used as a primary linker in the synthesis of MOFs in the reviewed literature, its structure is highly relevant for this application.

The carboxylic acid group of this compound could coordinate with metal centers to form the framework structure, while the aminopropyl group could be a non-coordinating functional group pointing into the pores of the MOF. This would create a functionalized MOF with accessible amine groups that could be used for post-synthetic modification, catalysis, or selective adsorption.

Research on similar molecules supports this potential. For example, MOFs have been synthesized using various benzoic acid derivatives as organic linkers. nih.gov Zinc-based MOFs using benzoic acid have been investigated as carriers for drug delivery, demonstrating pH-sensitive release profiles. nih.gov Furthermore, Schiff bases derived from 4-aminobenzoic acid have been successfully used to create novel MOFs. ekb.eg

The aminopropyl group is also a common functionality used to modify inorganic surfaces and nanoparticles. For instance, (3-aminopropyl)triethoxysilane is widely used to functionalize surfaces with amine groups, which can then act as anchor points for further chemical modifications. acs.org This approach has been used to functionalize superparamagnetic iron oxide nanoparticles. acs.org This suggests that the aminopropyl portion of this compound could provide a means to graft the molecule onto inorganic surfaces or to be incorporated into composite materials.

The following table outlines the potential roles of the functional groups of this compound in the context of inorganic frameworks, based on the functionalities of similar compounds.

Functional GroupPotential Role in Inorganic FrameworksSupporting Evidence from Related Compounds
Carboxylic Acid Coordination with metal ions to form the MOF structure.Benzoic acid and its derivatives are common linkers in MOF synthesis. nih.gov
Aminopropyl Group Post-synthetic modification, catalysis, selective adsorption, grafting onto surfaces.(3-aminopropyl)triethoxysilane is used for surface functionalization. acs.org

This table illustrates potential applications based on the known reactivity of the constituent functional groups and data from structurally similar molecules.

Catalytic Roles and Applications of 3 3 Aminopropyl Benzoic Acid Derived Systems

Electrocatalysis: Principles and Performance

The electrochemical properties of polymers and composites derived from aminobenzoic acid isomers are well-documented. Specifically, poly(3-aminobenzoic acid) (P3ABA) can be synthesized via electrochemical oxidation, forming a conductive nanofibrillar polymer film. This film-forming capability is foundational to its use in various electrocatalytic applications, from clean energy generation to advanced sensing platforms. researchgate.net

The production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of emerging clean-energy technologies. A significant challenge in this field is the development of efficient and inexpensive electrocatalysts. Systems derived from 3-aminobenzoic acid have shown promise in this area. researchgate.netelectrochemsci.org

Researchers have successfully synthesized composites of poly(3-aminobenzoic acid) (PABA) with metal-organic frameworks (MOFs) to create highly efficient HER electrocatalysts. researchgate.netelectrochemsci.org In one study, a PABA/MOF composite was prepared through the chemical oxidation of the 3-aminobenzoic acid monomer in the presence of a copper-based MOF (HKUST-1). researchgate.net Characterization revealed that the PABA polymer wraps the MOF particles, creating a stable and robust composite. researchgate.netelectrochemsci.org

This composite material demonstrated significant HER activity in an acidic electrolyte. electrochemsci.org The incorporation of the MOF into the PABA backbone is believed to facilitate easier electron transport and provide plentiful active sites for the catalysis of the hydrogen evolution reaction. researchgate.netelectrochemsci.org Further studies with PABA composites using cobalt zeolitic benzimidazolate frameworks (ZIF-67) have also shown enhanced HER activity, yielding a Tafel slope of 68.35 mV/dec, which indicates favorable reaction kinetics.

Table 1: Performance of PABA-based Composites in HER Catalysis

Catalyst Composite Key Finding Reported Metric Source
PABA/MOF (HKUST-1) Stable composite with significant HER activity. Qualitative researchgate.netelectrochemsci.org

The film-forming properties of poly(3-aminobenzoic acid) (P3ABA) make it an excellent candidate for modifying electrodes in electrochemical sensors and biosensors. researchgate.net The polymer matrix can be used to immobilize recognition elements or nanoparticles, enhancing the sensitivity and selectivity of the sensor.

P3ABA has been employed in the non-enzymatic detection of a variety of analytes, including human immunoglobulin G, nitrite (B80452) ions, and N-acetyl neuraminic acid. researchgate.net Zwitterionic oligomers of 3-aminobenzoic acid electrochemically deposited on screen-printed electrodes have also been developed for the selective detection of new psychoactive substances (NPSs) in biological fluids. researchgate.net

A notable application is the development of a non-enzymatic glucose sensor. In this system, a P3ABA matrix was combined with silver nanoparticles (AgNPs). researchgate.net The incorporation of AgNPs into the polymer significantly enhances the sensor's electrocatalytic properties, leading to a stable and sensitive system. researchgate.net The performance of this sensor was evaluated using cyclic voltammetry and chronoamperometry, demonstrating its potential for practical applications. researchgate.net Similarly, molecularly imprinted polymers using aminobenzoic acid derivatives have been successfully used to create selective sensors for complex molecules like quercetin. researchgate.net

Table 2: P3ABA-based Electrochemical Sensor Performance

Sensor Application Analyte Key Performance Metrics Source
Non-enzymatic Sensor Glucose Sensitivity: 50.71 µA mM⁻¹ cm⁻²; LOD: 0.2 µM researchgate.net
Modified Electrode New Psychoactive Substances Enhanced selectivity in biological fluids.

Organic and Heterogeneous Catalysis

The dual functionality of the aminopropyl and benzoic acid groups allows these systems to play roles in both acid-catalyzed reactions and as supports for metal catalysts in heterogeneous systems.

The carboxylic acid group of 3-(3-aminopropyl)benzoic acid can act as an acid catalyst in various organic transformations, such as Fischer esterification. libretexts.org This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. libretexts.orgiajpr.com While direct use of this compound as a catalyst is not widely reported, the principles of acid catalysis by benzoic acid derivatives are well-established. researchgate.net

Furthermore, the amino group allows for the grafting of the molecule onto solid supports like silica (B1680970) gel. Aminopropyl-functionalized silica has been utilized in studies involving the esterification of benzoic acid with methanol. nih.govsigmaaldrich.commdpi.com Although aminopropyl-functionalized SBA-15 on its own showed negligible activity for this specific reaction, its role as a support for catalytically active nanoparticles highlights its importance in creating bifunctional catalytic systems. nih.govmdpi.com The presence of both acidic and basic (amino) groups on a single molecule or a functionalized support can be advantageous for certain catalytic cycles.

The aminopropyl group is particularly effective for anchoring metal nanoparticles to solid supports, creating stable and highly active heterogeneous catalysts for hydrogenation and hydrodeoxygenation (HDO) reactions. unimi.itntu.edu.sgresearchgate.net These reactions are crucial for upgrading bio-oils and in the synthesis of fine chemicals. rsc.orgbeilstein-journals.org

Studies have shown that functionalizing carbon nanotubes (CNTs) with 3-aminopropyl triethoxysilane (B36694) enhances the activity of supported palladium (Pd) catalysts. ntu.edu.sg This functionalization can improve metal dispersion, modify metal-support interactions, and ultimately increase catalytic performance in reactions like selective alcohol oxidation. ntu.edu.sg Similarly, amine-functionalized graphene oxide has been used as a support for rhodium (Rh) nanoparticles, which effectively catalyzed the hydrogenation of nitroaromatics. researchgate.net

In the context of reactions involving benzoic acid itself, nickel (Ni) catalysts supported on materials like ZSM-5 and SiO₂ have been extensively studied for the hydrodeoxygenation of benzoic acid, a model compound for bio-oil. rsc.org The reaction pathways lead to valuable products like benzene (B151609), toluene, and cyclohexane, with product selectivity being influenced by the synergy between the support's acidity and the metal sites. rsc.org The hydrogenation of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids is another important industrial transformation where highly active platinum (Pt) on titanium dioxide (TiO₂) catalysts have shown record turnover frequencies. nih.gov The incorporation of aminopropyl functionalities into such support systems is a promising strategy for further enhancing catalyst stability and activity. ntu.edu.sgusp.br

Table 3: Examples of Aminopropyl-Functionalized Supports in Catalysis

Catalytic System Reaction Type Substrate Key Finding Source
Pd on aminopropyl-functionalized CNTs Selective Oxidation Benzyl Alcohol Improved catalytic activity. ntu.edu.sg
Rh on amine-functionalized graphene oxide Hydrogenation Nitroaromatics Effective catalysis in aqueous media. researchgate.net
Ni on aminopropyl-functionalized support Hydrodeoxygenation Phenol Functionalization with amine groups studied. usp.br

Advanced Synthetic Building Blocks and Scaffolds in Chemical Biology and Drug Discovery Research Academic Focus

Design and Synthesis of Peptidomimetics and Pseudopeptides Utilizing 3-(3-Aminopropyl)benzoic Acid Units

The unnatural amino acid this compound serves as a versatile building block in the design of peptidomimetics and pseudopeptides, molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Its unique structure, featuring a flexible aminopropyl side chain and a rigid benzoic acid core, allows for the creation of diverse molecular architectures with potential therapeutic applications.

Researchers have successfully incorporated aminobenzoic acid derivatives as replacements for dipeptide units in peptidomimetics. nih.gov This approach has been instrumental in the development of potent inhibitors of enzymes like farnesyltransferase (FTase), a key target in cancer therapy. nih.gov By replacing a dipeptide segment within a tetrapeptide mimetic with an aminobenzoic acid spacer, chemists can modulate the flexibility of the molecule. While a 4-aminobenzoic acid spacer was found to be a potent FTase inhibitor, the use of 3-aminobenzoic acid derivatives also presents a viable strategy for creating molecules that can adopt specific conformations necessary for biological activity. unimi.it

The synthesis of pseudopeptides containing this compound can be achieved through solid-phase synthesis techniques. A key building block for this purpose is 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a related derivative that offers three distinct functional groups for selective modification. researchgate.net This allows for the controlled assembly of branched pseudopeptides, where peptide chains can be elongated from the benzylamino group. researchgate.net The synthesis of such complex molecules demonstrates the utility of these building blocks in creating libraries of compounds for screening and drug discovery. researchgate.net

Development of Ligands and Probes for Molecular Interactions

The structural features of this compound make it an attractive scaffold for the development of ligands and probes to study molecular interactions. Its aminopropyl side chain provides a point for further functionalization, allowing for the attachment of various chemical moieties to create targeted molecules.

In one example, derivatives of this compound have been utilized in the synthesis of affinity-based probes for the human adenosine (B11128) A3 receptor (hA3AR). acs.org These probes incorporate a reactive group, such as a fluorosulfonyl moiety, which can form a covalent bond with the target receptor, enabling its identification and characterization. acs.orgnih.gov The synthesis involves coupling the benzoic acid of the scaffold with a suitable amine to introduce the desired functionality. nih.gov

Furthermore, the aminopropyl group can act as a spacer, linking a pharmacophore to a reporter group, such as a fluorescent dye, to create probes for monitoring biological processes. For instance, a diaminopropane (B31400) moiety, similar in structure to the aminopropyl group of the title compound, has been used as a spacer to attach a fluorescent label to a resin for the synthesis of combinatorial libraries. mdpi.org This strategy allows for the on-bead screening of large numbers of compounds against various biological targets. mdpi.org The development of such probes is crucial for understanding the complex network of protein-protein interactions and for identifying new drug targets.

Application in Combinatorial Chemistry Libraries

The versatility of this compound and its derivatives makes them valuable building blocks for the construction of combinatorial chemistry libraries. These libraries, containing a large number of diverse but structurally related compounds, are essential tools in high-throughput screening for the discovery of new drug leads.

The trifunctional nature of derivatives like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) is particularly advantageous for combinatorial synthesis. researchgate.net It allows for the creation of branched structures where different chemical entities can be attached at distinct points on the scaffold, leading to a high degree of molecular diversity. Solid-phase synthesis techniques, where the benzoic acid group is attached to a resin, are commonly employed to build these libraries. nih.gov The amino and aminomethyl groups can then be selectively modified in a stepwise manner to generate a vast array of compounds. researchgate.net

The "split-and-mix" strategy is a powerful method for generating large combinatorial libraries on solid support. mdpi.org In this approach, a solid support resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. The use of building blocks like this compound, which can be readily functionalized, is well-suited for this type of combinatorial synthesis. mdpi.org

Scaffold Design for Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. The development of small molecules that can modulate PPIs is a major goal in drug discovery. The rigid core and flexible side chain of this compound make it an attractive scaffold for the design of such modulators.

The general principle behind using scaffolds to modulate PPIs is to create a molecule that can mimic the key binding epitopes of one of the interacting proteins. This often involves presenting specific functional groups in a precise three-dimensional arrangement. The benzoic acid core of the title compound provides a stable platform, while the aminopropyl side chain allows for the introduction of various functionalities that can engage in specific interactions with the target protein.

Analytical Chemistry Applications of 3 3 Aminopropyl Benzoic Acid

Role as Reference Standard in Analytical Method Development (AMV)

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. In analytical method validation (AMV), reference standards are indispensable for establishing the performance characteristics of a new or modified analytical procedure. 3-(3-Aminopropyl)benzoic acid, as a known impurity and degradation product of the drug Fesoterodine, is utilized as a reference standard to validate the methods designed to detect and quantify it. labmix24.comchemicea.com

The validation process, guided by international regulations such as those from the International Conference on Harmonisation (ICH), involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.netekb.eg The availability of this compound as a certified reference material allows analytical scientists to:

Demonstrate Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. By spiking a sample with the this compound reference standard, analysts can prove that the method can separate it from the active pharmaceutical ingredient (API) and other related substances, ensuring that the reported amount of the impurity is accurate. derpharmachemica.comrasayanjournal.co.in

Establish Linearity and Range: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. By preparing a series of dilutions of the this compound reference standard, a calibration curve can be generated to confirm the linear relationship between concentration and detector response over a specified range. thaiscience.info

Determine Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly. Recovery studies, which involve adding a known amount of the this compound reference standard to a sample and measuring the amount recovered, are used to assess accuracy. Precision is evaluated by analyzing multiple preparations of a homogenous sample. thaiscience.inforesearchgate.net

The use of this compound as a reference standard is fundamental to developing reliable stability-indicating analytical methods. These methods are crucial for monitoring the impurity profile of a drug substance over its shelf life.

Impurity Profiling in Pharmaceutical Research

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical product. Controlling impurities is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. This compound has been identified as a significant degradation product of Fesoterodine, an antimuscarinic drug. labmix24.com It is formed under various stress conditions, highlighting the importance of its detection and control. rasayanjournal.co.in

Forced degradation studies are a key component of impurity profiling and are mandated by regulatory agencies. dphen1.com In these studies, the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation. derpharmachemica.comrasayanjournal.co.in The resulting degradation products are then identified and characterized. This information helps in understanding the degradation pathways of the drug and in developing analytical methods capable of separating and quantifying all potential impurities.

Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed to separate Fesoterodine from its process-related impurities and degradation products, including this compound. researchgate.netnih.govoup.com These methods are essential for routine quality control and stability testing of Fesoterodine drug products.

The table below summarizes typical HPLC conditions used for the analysis of Fesoterodine and its impurities.

ParameterCondition 1Condition 2
ColumnWaters Symmetry C18, 250 × 4.6 mm, 5 μmACE5 C18, 150 mm X 4.6 mm, 5µm
Mobile Phase A0.05% Trifluoroacetic acid in Water0.03M Ammonium acetate (B1210297) buffer : Acetonitrile : Methanol (55:30:15 v/v) pH 3.8
Mobile Phase B90% of 0.02% TFA in Methanol and 10% of waterWater
ModeGradient ElutionGradient Mode
Flow Rate1.0 mL/min1.2 mL/min
Detection Wavelength220 nm208 nm
Column Temperature35°CNot Specified

This interactive table summarizes typical parameters for HPLC methods used in the analysis of Fesoterodine and its impurities, including this compound. researchgate.netnih.govoup.com

Forced degradation studies on Fesoterodine have shown that this compound is a notable degradant under certain stress conditions. The results from a representative study are shown below.

Stress ConditionConditions% Degradation of Fesoterodine Fumarate
Acid Hydrolysis0.1N HCl, 80°C, 30 min11.4
Base Hydrolysis0.1N NaOH, Ambient, 5 min15.2
Oxidation10% H2O2, 80°C, 30 min13.8
Thermal80°C, 7 daysNot Significant
Photolytic (Light)1.2 million LUX hrsNot Significant
Water Hydrolysis80°C, 8 hrsNot Significant

This interactive table shows the results of forced degradation studies on Fesoterodine Fumarate, indicating the conditions under which significant degradation, potentially leading to the formation of impurities like this compound, occurs. rasayanjournal.co.in

The successful separation and quantification of this compound in these studies underscore the effectiveness of the developed analytical methods and the critical role of this compound in the comprehensive quality assessment of Fesoterodine.

Lack of Published Research on Emerging Applications of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific, published research concerning the chemical compound This compound within the requested future and emerging research areas. The investigation was structured around the provided outline:

Future Prospects and Emerging Research Areas for 3 3 Aminopropyl Benzoic Acid

Advanced Functional Materials with Tunable Properties

While this compound is documented and available commercially, its role as a primary subject in studies related to nanoscience, green chemistry, or the development of advanced functional materials is not established in the accessible literature.

Searches for information yielded results for structurally related but distinct molecules, including:

3-Aminobenzoic acid (MABA) : The parent compound without the aminopropyl side chain, which has been studied for its polymerization and use in functional materials.

(3-Aminopropyl)triethoxysilane (APTES) : A frequently used chemical for the surface functionalization of nanoparticles, sharing the aminopropyl group but differing significantly in structure and application.

Other derivatives of benzoic acid and aminopropyl compounds.

Due to the strict requirement to generate content that focuses solely on 3-(3-Aminopropyl)benzoic acid and adheres strictly to the provided outline, it is not possible to generate the requested article without resorting to speculation or including information on unrelated compounds, which would violate the specified constraints. Therefore, the article cannot be produced at this time based on currently available and verifiable scientific information.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity 3-(3-Aminopropyl)benzoic acid?

  • Methodological Answer : Synthesis often involves coupling reactions, such as amidation or alkylation, to introduce the aminopropyl group to the benzoic acid backbone. For example, EP1681294 (2006) details methods for analogous compounds using controlled reaction conditions (e.g., temperature, catalysts like palladium) to optimize yield and purity . Purification via recrystallization or chromatography is critical, as impurities can arise from incomplete reactions or side products. Reference protocols from journals like Canadian Journal of Chemistry (1981) provide insights into stabilizing intermediates during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aminopropyl linkage and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves 3D structure. Computational tools like PubChem’s InChI and SMILES strings enable preliminary validation of structural assignments .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous guidelines for 3-Aminobenzoic acid (CAS 99-05-8) recommend using gloves, goggles, and fume hoods to avoid skin/eye contact. Storage should be in a cool, dry environment, segregated from oxidizing agents. Emergency procedures for spills include neutralization with weak bases and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loadings). Systematic comparison of methods, such as those in Synthesis (1989) and Journal of Organic Chemistry (1972), highlights the impact of temperature and reagent ratios on yield . Reproducibility can be improved by standardizing purification steps (e.g., HPLC for isolating isomers) and validating purity via elemental analysis .

Q. What strategies enable functionalization of this compound for metal-organic frameworks (MOFs) or coordination chemistry?

  • Methodological Answer : The aminopropyl group acts as a flexible ligand for metal ions. Rubin et al. (1983) demonstrated its use in palladium complexes, where the amine and carboxylate groups coordinate to form stable structures. Optimizing pH during synthesis ensures deprotonation of the carboxylic acid for effective metal binding . Computational modeling (e.g., density functional theory) predicts binding affinities for target metals like Pd(II) or Cu(II) .

Q. How does the aminopropyl substituent influence the acid-base behavior of this compound compared to unsubstituted benzoic acid?

  • Methodological Answer : The aminopropyl group introduces basicity via the amine moiety, creating a zwitterionic structure in aqueous solutions. Potentiometric titration reveals two pKa values: one for the carboxylic acid (~2.5) and another for the amine (~9.5). Comparative studies with phosphonic acid derivatives (e.g., (3-Aminopropyl)phosphonic acid) show similar dual acid-base functionality, impacting solubility and reactivity in buffer systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.